1-Isopropylpiperidine-3-carboxylic acid physical properties
1-Isopropylpiperidine-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 1-Isopropylpiperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the physical properties of 1-Isopropylpiperidine-3-carboxylic acid (CAS No. 35234-58-3). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from its hydrochloride salt, structurally related analogs, and established physicochemical principles to offer a predictive profile. The guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge, predicted property values, and standardized experimental protocols for empirical determination. The causality behind experimental design and data interpretation is emphasized to ensure scientific integrity and practical applicability.
Introduction and Molecular Structure
1-Isopropylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, also known as nipecotic acid. The core structure features a piperidine ring, a common scaffold in medicinal chemistry, with a carboxylic acid group at the 3-position and an isopropyl group attached to the piperidine nitrogen. This N-alkylation significantly influences the molecule's basicity, lipophilicity, and overall pharmacological profile compared to its parent compound, nipecotic acid. Understanding its physical properties is a critical first step in any research or development endeavor, impacting everything from reaction chemistry and purification to formulation and bioavailability.
Molecular Details:
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IUPAC Name: 1-(propan-2-yl)piperidine-3-carboxylic acid
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Molecular Formula: C₉H₁₇NO₂[1]
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Molecular Weight: 171.24 g/mol [1]
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CAS Number: 35234-58-3 (for free base), 50678-87-0 (for hydrochloride salt)[2]
The presence of a carboxylic acid group (acidic) and a tertiary amine (basic) makes 1-Isopropylpiperidine-3-carboxylic acid an amphoteric, zwitterionic compound. This dual nature is paramount in determining its solubility and pKa, which are highly dependent on pH.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physical properties. Where direct data is unavailable, values are estimated based on the properties of analogous compounds such as piperidine-3-carboxylic acid and N-substituted derivatives.
| Property | Value / Predicted Range | Rationale & Comparative Data |
| Appearance | White to off-white crystalline solid. | Based on the typical appearance of similar amino acids and piperidine derivatives like piperidine-3-carboxylic acid.[3] |
| Melting Point | Not experimentally determined. Predicted: ~180-210 °C. | Piperidine-3-carboxylic acid has a high melting point (~254 °C, dec.). The addition of the N-isopropyl group may disrupt crystal lattice packing compared to the parent, potentially lowering the melting point. For comparison, (S)-1-Boc-piperidine-3-carboxylic acid melts at 165-169 °C.[4] |
| Boiling Point | Not experimentally determined. Predicted: >300 °C. | Carboxylic acids exhibit strong hydrogen bonding, leading to high boiling points.[5] The parent, piperidine-3-carboxylic acid, has a boiling point of 344 °C.[3] The increased mass of the isopropyl derivative would suggest a similar or slightly higher boiling point, though decomposition is likely at such temperatures. |
| pKa (acidic) | Predicted: ~3.5 - 4.5 | This range is typical for the carboxylic acid moiety in similar aliphatic amino acids. The electron-donating isopropyl group is unlikely to significantly alter the acidity of the distant carboxyl group. |
| pKa (basic) | Predicted: ~9.0 - 10.5 | The piperidine nitrogen is a tertiary amine. N-alkylation generally increases the basicity of piperidines compared to the secondary amine of the parent compound. |
| LogP (Octanol/Water) | Predicted: -1.2 to 0.5 | PubChem predicts an XLogP3 of -1.2 for the protonated form.[1][6] The neutral zwitterion would be expected to have low lipophilicity due to the charged groups, though the isopropyl group adds some lipophilic character compared to nipecotic acid (XLogP3-AA: -2.9).[7] |
Solubility Profile
The solubility of 1-Isopropylpiperidine-3-carboxylic acid is fundamentally dictated by its amphoteric character. Its behavior is expected to be highly pH-dependent.
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Aqueous Solubility: Moderate solubility is expected at neutral pH, where the zwitterionic form exists. Solubility is predicted to increase significantly in both acidic (pH < 2) and alkaline (pH > 11) conditions.
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In Acid: At low pH, the carboxylate is protonated (COOH) and the amine is protonated (NH+), resulting in a net positive charge and forming a soluble cationic salt.
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In Base: At high pH, the carboxyl group is deprotonated (COO-) and the amine is neutral, resulting in a net negative charge and forming a soluble anionic salt.
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Organic Solvent Solubility: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO.[3] It is predicted to have low solubility in non-polar solvents such as hexane and diethyl ether.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a standardized method to empirically determine the solubility in various solvents.
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Preparation: Add an excess amount of 1-Isopropylpiperidine-3-carboxylic acid to several sealed vials. An undissolved solid must remain to ensure saturation.
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Solvent Addition: Add a precise volume of the desired solvent (e.g., Water at pH 2, 7, and 10; Ethanol; DMSO) to each respective vial.
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Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
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Quantification: Carefully extract an aliquot of the clear supernatant. Dilute as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The resulting concentration is the equilibrium solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity and Basicity: pKa Determination
The pKa values are critical for predicting ionization state, solubility, and receptor interactions. As an amphoteric compound, 1-Isopropylpiperidine-3-carboxylic acid will have at least two pKa values.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for determining pKa values.
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Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water, often with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[8]
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Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. This will determine the pKa of the basic piperidine nitrogen.
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Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxylic acid group.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for precise calculation from the derivative of the titration curve.
Caption: Experimental Workflow for pKa Determination via Titration.
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Isopropylpiperidine-3-carboxylic acid is expected to show several characteristic absorption bands.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9][10]
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C-H Stretch (Aliphatic): Absorptions between 2850-3000 cm⁻¹ due to the C-H bonds of the piperidine ring and isopropyl group.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[10] The exact position can be influenced by hydrogen bonding.
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C-O Stretch (Carboxylic Acid): A medium intensity band is expected between 1210-1320 cm⁻¹.[9]
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O-H Bend: A broad peak may be observed around 900-960 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10 ppm). Its visibility can depend on the solvent and concentration.
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Isopropyl Protons: A doublet for the two methyl groups (~1.0-1.3 ppm) and a septet for the CH proton (~2.5-3.0 ppm).
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Piperidine Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons alpha to the nitrogen will be the most downfield in this group. Protons on carbon atoms adjacent to the carbonyl group typically resonate near 2.0-3.0 ppm.[11]
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¹³C NMR:
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Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 170-185 ppm.[11]
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Piperidine and Isopropyl Carbons: Signals would appear in the aliphatic region (~20-65 ppm).
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Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 171. A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO+).[11] Other characteristic fragments would arise from the loss of the carboxyl group or fragmentation of the piperidine ring.
Conclusion
While direct experimental data for 1-Isopropylpiperidine-3-carboxylic acid is sparse, a robust physical property profile can be predicted through the analysis of its chemical structure and comparison with well-characterized analogs. This guide establishes the foundational expectation that the compound is a high-melting, amphoteric solid with pH-dependent solubility. The provided standardized protocols for determining melting point, solubility, and pKa offer a clear path for researchers to empirically validate these predicted properties. The expected spectroscopic signatures in IR, NMR, and MS provide the necessary framework for structural confirmation and quality control. This synthesized information serves as a critical resource for facilitating further research and development involving this compound.
References
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